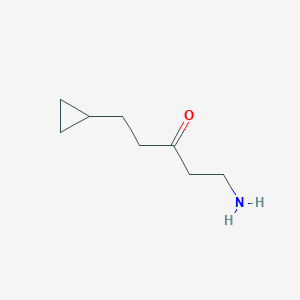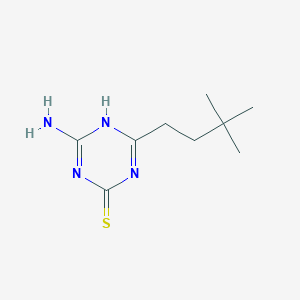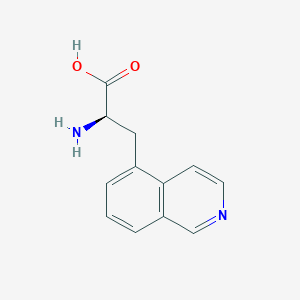
(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid is a chiral amino acid derivative that features an isoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoquinolines involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetaldehyde diethyl acetal as starting materials . Another method involves the Bischler-Napieralski reaction, where β-phenylethylamine is cyclized to form isoquinoline .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used . These methods allow for the large-scale production of isoquinoline derivatives under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form N-oxides.
Reduction: Reduction of the isoquinoline ring can yield tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as an inhibitor of certain enzymes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential pharmacological properties.
Phenylalanine: An amino acid with a similar side chain but lacking the isoquinoline moiety
Uniqueness
(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid is unique due to its combination of an amino acid structure with an isoquinoline ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
(2R)-2-amino-3-isoquinolin-5-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-11(12(15)16)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m1/s1 |
InChI-Schlüssel |
LPWQPAGEHPIPCL-LLVKDONJSA-N |
Isomerische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C[C@H](C(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


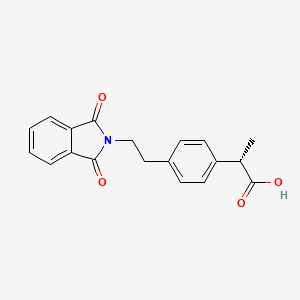
![N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13155655.png)

![Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13155671.png)
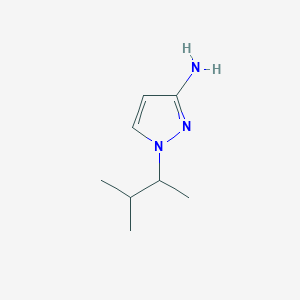



![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13155715.png)
![3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13155722.png)
